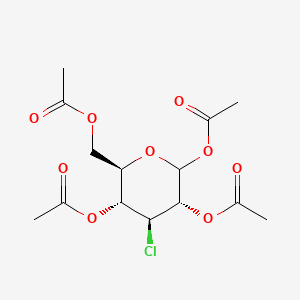

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHZACAHYMQZEZ-DYPLGBCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721160 | |

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104013-04-9 | |

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of a Key Glycosylation Precursor: A Technical Guide to 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Glucopyranose Derivative

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a synthetically valuable derivative of D-glucose.[1] As a member of the class of biochemical reagents used in glycobiology, its utility in organic synthesis is well-recognized.[2][3] The presence of acetyl protecting groups enhances its stability and solubility in certain organic solvents, making it a key intermediate for glycosylation reactions in the synthesis of complex oligosaccharides and glycoconjugates.[4] The strategic placement of a chloro group at the 3-position introduces a key modification that can influence the compound's reactivity and the biological properties of the final glycosylated product. Understanding the solubility of this precursor is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.

This technical guide provides an in-depth analysis of the predicted solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the underlying physicochemical principles that govern its behavior in various solvent systems.

Physicochemical Properties and Predicted Solubility Profile

Typically appearing as a white to off-white crystalline solid or powder[1], the solubility of this compound is dictated by its molecular structure. While monosaccharides are generally water-soluble due to the presence of multiple hydroxyl groups that can engage in hydrogen bonding[5][6][7], the extensive acetylation of this compound significantly alters its polarity. The four acetyl groups mask the hydrophilic hydroxyl groups, increasing the compound's lipophilicity. The presence of the chloro group at the 3-position further contributes to this shift.

The acetylation of sugars is a well-known strategy to enhance their solubility in organic solvents, a critical factor for their application in glycosylation processes.[4] Research on other peracetylated sugar derivatives has shown high solubility in solvents like liquid and supercritical carbon dioxide.[8] However, the degree of acetylation can also lead to decreased solubility in aqueous systems.[9][10] Based on these principles, a predicted solubility profile in common laboratory solvents can be proposed.

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Predicted to be sparingly soluble to insoluble | While lipophilic, the polarity from the pyranose ring and ester groups may limit solubility in highly nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Predicted to be soluble to very soluble | These solvents can effectively solvate the acetyl groups and the overall moderately polar structure of the molecule. |

| Polar Protic | Methanol, Ethanol | Predicted to be moderately to sparingly soluble | The ability of these solvents to hydrogen bond may not be as effective in solvating the fully acetylated sugar compared to polar aprotic solvents. |

| Aqueous | Water | Predicted to be insoluble | The extensive acetylation masks the hydrophilic hydroxyl groups, significantly reducing its ability to form hydrogen bonds with water.[5][6][7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To provide quantitative data, a robust experimental protocol is necessary. The following section details a standard isothermal saturation method coupled with gravimetric analysis to determine the solubility of this compound in a chosen solvent.

Causality Behind Experimental Choices

The isothermal saturation method is chosen for its simplicity and reliability in determining the equilibrium solubility of a compound at a specific temperature. Maintaining a constant temperature is critical as solubility is temperature-dependent. Gravimetric analysis is a straightforward and accurate method for quantifying the amount of dissolved solute, provided the solute is non-volatile and thermally stable at the drying temperature.

Self-Validating System

The protocol incorporates steps to ensure the system has reached equilibrium, such as continuous stirring and allowing sufficient time for saturation. The use of a high-precision analytical balance and careful handling of the saturated solution and evaporated residue are crucial for the accuracy and reproducibility of the results.

Experimental Workflow Diagram

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. This compound | 104013-04-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Properties of Monosaccharides [saylordotorg.github.io]

- 7. Monosaccharide Properties: Chemical Reactivity & Analysis - Creative Biolabs [creative-biolabs.com]

- 8. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 10. researchgate.net [researchgate.net]

The Biological Frontier of 3-Chloro-3-deoxy-D-glucose Derivatives: A Technical Guide for Drug Discovery

Introduction: Targeting Cellular Metabolism with Modified Sugars

In the intricate landscape of cellular biochemistry, glucose is a central player, fueling the energy demands of both healthy and diseased cells. The deliberate modification of this fundamental molecule offers a compelling strategy to selectively disrupt pathological processes. This guide delves into the biological activities of 3-chloro-3-deoxy-D-glucose derivatives, a class of synthetic carbohydrate analogs with demonstrated potential in oncology and virology. By virtue of their structural similarity to D-glucose, these compounds can gain entry into cells via glucose transporters (GLUTs), which are often overexpressed in cancer cells and can be exploited by viruses.[1][2][3] Once inside, the strategic placement of a chlorine atom at the C-3 position, along with other derivatizations, imparts unique biochemical properties that can trigger cell death or inhibit viral replication. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, mechanisms of action, and experimental evaluation of these promising compounds.

Antitumor Activity: A Tale of Two Mechanisms

The primary antitumor potential of 3-chloro-3-deoxy-D-glucose derivatives has been prominently demonstrated through the synthesis and evaluation of nitrosourea conjugates. One such derivative, 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose (CNUG), has shown remarkable antitumor activity against a range of murine tumors, including leukemias L1210 and P388, Lewis lung carcinoma, and sarcoma-180.[4] The glucose moiety in CNUG is hypothesized to facilitate its transport into cancer cells, which exhibit a high glucose uptake rate, a phenomenon known as the Warburg effect.

Mechanism of Action: DNA Alkylation and Carbamoylation

The cytotoxic effects of CNUG and other nitrosourea derivatives are primarily attributed to their ability to generate reactive intermediates that modify cellular macromolecules.[5] The mechanism can be bifurcated into two key processes:

-

Alkylation of DNA: The 2-chloroethylnitrosourea moiety of the molecule can spontaneously decompose to form a highly reactive 2-chloroethyl carbonium ion. This electrophilic species can then alkylate nucleophilic sites on DNA bases, particularly the O6 position of guanine. This initial alkylation can be followed by an intramolecular cyclization and subsequent reaction with a nucleobase on the complementary DNA strand, leading to interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis.[5]

-

Carbamoylation of Proteins: The decomposition of the nitrosourea group also yields an isocyanate species. This reactive intermediate can carbamoylate lysine residues on various proteins, including enzymes critical for DNA repair. The inactivation of these repair enzymes potentiates the cytotoxic effects of the DNA alkylation, as the cell is unable to mend the genetic damage.[5]

Caption: Antitumor mechanism of a 3-chloro-3-deoxy-D-glucose nitrosourea derivative.

Antiviral Activity: A Metabolic Trojan Horse

While direct studies on the antiviral activity of 3-chloro-3-deoxy-D-glucose derivatives are limited, a strong mechanistic rationale can be extrapolated from the extensive research on the closely related 2-deoxy-D-glucose (2-DG) and its halogenated analogs. These compounds function as metabolic inhibitors, disrupting two critical pathways that many viruses hijack for their replication: glycolysis and N-linked glycosylation.

Mechanism of Action: Inhibition of Glycolysis and Glycosylation

Viruses are obligate intracellular parasites that rely on the host cell's machinery for their propagation. Many viruses induce a metabolic shift in the host cell towards increased glycolysis to meet the high energy and biosynthetic demands of replication. Furthermore, the envelop proteins of many viruses are glycoproteins, requiring the host cell's glycosylation machinery for proper folding and function.

-

Inhibition of Glycolysis: 3-chloro-3-deoxy-D-glucose, like 2-DG, can be taken up by cells and phosphorylated by hexokinase. However, the resulting 3-chloro-3-deoxy-D-glucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase. This leads to the accumulation of the modified sugar phosphate, which acts as a competitive inhibitor of hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic pathway. The resulting depletion of ATP and essential metabolic intermediates can severely impair viral replication.

-

Inhibition of N-linked Glycosylation: The synthesis of the oligosaccharide precursor for N-linked glycosylation requires mannose. 3-chloro-3-deoxy-D-glucose can be converted to GDP-3-chloro-3-deoxy-D-glucose, which can then interfere with the synthesis of dolichol-linked oligosaccharides by inhibiting the incorporation of mannose. This disruption of glycosylation leads to misfolded viral envelope proteins, which can trigger the unfolded protein response (UPR) in the host cell and prevent the assembly of infectious viral particles.

Caption: Proposed antiviral mechanism of 3-chloro-3-deoxy-D-glucose derivatives.

Experimental Protocols

Synthesis of 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose (CNUG)

The following is a representative protocol for the synthesis of a glucose-nitrosourea conjugate, adapted from the synthesis of the related compound, chlorozotocin.[6] This protocol should be optimized for the synthesis of the 3-substituted analog.

Step 1: Synthesis of 3-amino-3-deoxy-D-glucose

The starting material, 3-amino-3-deoxy-D-glucose, can be synthesized from D-glucose through a multi-step process involving the introduction of an azide group at the C-3 position followed by reduction.

Step 2: Formation of the Ureido Intermediate

-

Dissolve 3-amino-3-deoxy-D-glucose in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetone).

-

Cool the solution in an ice bath.

-

Add 2-chloroethyl isocyanate dropwise to the cooled, stirred solution.

-

Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 3-[3-(2-chloroethyl)ureido]-3-deoxy-D-glucopyranose, can be isolated by crystallization or chromatography.

Step 3: Nitrosation

-

Suspend the ureido intermediate in a suitable solvent (e.g., formic acid).

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a few hours at low temperature.

-

The product, CNUG, can be isolated by filtration and purified by recrystallization.

Disclaimer: This is a representative protocol and requires optimization and characterization for the specific synthesis of CNUG.

In Vitro Cytotoxicity Assays

The biological activity of 3-chloro-3-deoxy-D-glucose derivatives can be assessed using various in vitro cytotoxicity assays. The MTT and SRB assays are two commonly used colorimetric methods.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-chloro-3-deoxy-D-glucose derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7][8][9][10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[11][12][13][14][15]

-

Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate at room temperature for 30 minutes.[11][12][13][14]

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[11][12][13][14]

-

Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.[11][12][13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.[12][13]

Caption: Workflow for in vitro cytotoxicity assessment of 3-chloro-3-deoxy-D-glucose derivatives.

Quantitative Data Summary

| Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| CNUG | L1210 Leukemia (in vivo) | Survival | Effective at low mg/kg doses | [4] |

| Hypothetical Derivative 1 | MCF-7 (Breast Cancer) | MTT | To be determined | |

| Hypothetical Derivative 2 | A549 (Lung Cancer) | SRB | To be determined |

Conclusion and Future Directions

3-chloro-3-deoxy-D-glucose derivatives represent a promising class of compounds for the development of novel anticancer and antiviral therapies. Their ability to exploit cellular glucose transport mechanisms provides a basis for selective targeting of diseased cells. The well-established cytotoxic mechanism of nitrosourea conjugates and the potent metabolic inhibitory effects of deoxyglucose analogs offer clear pathways for further drug design and optimization.

Future research in this area should focus on:

-

Synthesis and Screening: The synthesis of a broader library of 3-chloro-3-deoxy-D-glucose derivatives with diverse functional groups to establish clear structure-activity relationships.

-

Mechanistic Elucidation: Detailed studies to confirm the proposed mechanisms of action for both antitumor and antiviral activities, including the identification of specific molecular targets.

-

In Vivo Efficacy and Toxicology: Preclinical evaluation of the most promising candidates in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

The insights and methodologies presented in this guide provide a solid foundation for advancing the research and development of 3-chloro-3-deoxy-D-glucose derivatives as next-generation therapeutics.

References

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. (2016-11-05) [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013-05-01) [Link]

-

SRB assay for measuring target cell killing V.1. Protocols.io. (2023-05-24) [Link]

-

Johnston, T. P., McCaleb, G. S., & Montgomery, J. A. (1975). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of medicinal chemistry, 18(1), 104–106. [Link]

-

Johnston, T. P., McCaleb, G. S., & Montgomery, J. A. (1975). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of medicinal chemistry, 18(1), 104-6. [Link]

-

Johnston, T. P., McCaleb, G. S., & Montgomery, J. A. (1975). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of Medicinal Chemistry, 18(1), 104-106. [Link]

-

Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. OiPub. [Link]

-

El-Fakharany, E. M., & El-Sayed, M. A. H. (1993). In the search for new anticancer drugs. XXV: Role of N-nitrosated amadori compounds derived from glucose-amino acid conjugates in cancer promotion or inhibition. Journal of pharmaceutical sciences, 82(6), 649–656. [Link]

-

Anderson, T., McMenamin, M. G., & Schein, P. S. (1975). Chlorozotocin, 2-(3-(2-chloroethyl)-3-nitrosoureido)-D-glucopyranose, an antitumor agent with modified bone marrow toxicity. Cancer research, 35(3), 761–765. [Link]

-

Wheeler, G. P., Alexander, J. A., & Adamson, D. J. (1980). Effects of N,N'-bis(2-chloroethyl)-N-nitrosourea and 2-[3-(2-chloroethyl)-3-nitrosoureido]-2-deoxy-D-glucopyranose Upon the Proliferation, DNA Synthesis, and Viability of Cultured Sensitive and Resistant L1210 Cells. Cancer research, 40(10), 3723–3727. [Link]

-

Calvaresi, M., & Hergenrother, P. J. (2013). Glucose conjugation for the specific targeting and treatment of cancer. ChemMedChem, 8(9), 1434–1444. [Link]

-

Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. [Link]

-

Komiyama, K., Edanami, K., Kuroda, T., & Umezawa, I. (1981). Antitumor effect of 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose on murine tumors. Gan, 72(1), 53–59. [Link]

-

Yang, C., Gao, H., & Chen, X. (2021). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules (Basel, Switzerland), 26(16), 4998. [Link]

-

Design, synthesis and biological evaluation of glucose metabolism inhibitors as anticancer agents. (2024-07-25) Macquarie University. [Link]

- Synthesis of 3-azido-3-deoxy-D-galactopyranose.

Sources

- 1. Glucose conjugation for the specific targeting and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. research-management.mq.edu.au [research-management.mq.edu.au]

- 4. Antitumor effect of 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. zellx.de [zellx.de]

Methodological & Application

reaction conditions for 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Application Note & Protocol

Topic: Reaction Conditions for the Synthesis of 3-Chloro-3-deoxy-D-allopyranose Tetraacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chlorinated Sugars

Halogenated carbohydrates are pivotal intermediates in the synthesis of complex glycans and biologically active molecules. Specifically, the introduction of a chlorine atom at the C-3 position of a pyranose ring serves two primary functions: it acts as a precursor for further chemical modifications (e.g., deoxygenation, amination, or fluorination) and can modulate the biological activity of the parent molecule. 3-Chloro-3-deoxy-D-glucose and its derivatives are utilized in glycobiology to study the effects of substituents on molecular transport across membranes and as building blocks in drug discovery.[1][2][3][4][5]

This document provides a detailed protocol for the synthesis of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-allopyranose, a stereoisomer of the corresponding glucopyranose derivative. The protocol is designed around a well-established chemical transformation that highlights the critical role of stereochemistry in carbohydrate synthesis. We will delve into the causality behind the choice of reagents and the expected stereochemical outcome, providing a robust framework for researchers.

Synthesis Overview & Mechanistic Rationale

The synthesis of the target molecule is best approached by the selective chlorination of a precursor with a free hydroxyl group at the C-3 position. Our strategy employs 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose as the starting material. This substrate strategically exposes the C-3 hydroxyl as the sole site for reaction, thereby circumventing complex protection-deprotection steps.

The chlorination is achieved via the Appel reaction , which utilizes triphenylphosphine (PPh₃) and a chlorine source, in this case, carbon tetrachloride (CCl₄), which also serves as the solvent.

The Causality of Stereochemical Inversion

A crucial aspect of this synthesis is the stereochemistry at the C-3 position. The Appel reaction proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism .

-

Activation: The triphenylphosphine attacks the chlorine atom (in a complex with PPh₃), generating a phosphonium salt intermediate. The alcohol (our sugar substrate) then reacts to form an oxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack: A chloride ion (Cl⁻), generated in the reaction, then acts as the nucleophile. It attacks the carbon atom at the C-3 position from the side opposite to the bulky oxyphosphonium leaving group.

-

Inversion of Configuration: This backside attack forces an inversion of the stereocenter, a hallmark of the Sₙ2 mechanism.

Therefore, starting from a D-gluco configuration (where the C-3 hydroxyl is equatorial), the reaction inevitably leads to a D-allo configuration (where the C-3 chlorine is axial). This predictable stereochemical outcome is a cornerstone of synthetic carbohydrate chemistry.

Caption: Sₙ2 mechanism leading to stereochemical inversion at C-3.

Detailed Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose | ≥98% | Sigma-Aldrich | Starting material with a free 3-OH group. |

| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | Should be pure and dry. |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | Caution: Toxic and ozone-depleting. Handle only in a certified fume hood. |

| Toluene | Anhydrous | Major Supplier | Used for co-evaporation to remove water. |

| Dichloromethane (DCM) | ACS Grade | Major Supplier | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For washing. |

| Brine (Saturated NaCl Solution) | N/A | Lab-prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Major Supplier | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |

| Hexane / Ethyl Acetate | HPLC Grade | Major Supplier | Eluent for chromatography. |

Step-by-Step Methodology

-

Preparation of Starting Material:

-

To a 250 mL round-bottom flask, add 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose (5.0 g, 14.3 mmol).

-

Add anhydrous toluene (50 mL) and evaporate the solvent under reduced pressure. This step is crucial to remove any residual water from the starting material. Repeat this step twice.

-

Place the flask under a high vacuum for at least 1 hour to ensure the substrate is completely dry.

-

-

Reaction Setup:

-

Place a magnetic stir bar in the flask containing the dried starting material.

-

Add triphenylphosphine (5.64 g, 21.5 mmol, 1.5 equivalents).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

-

Using a syringe, add anhydrous carbon tetrachloride (100 mL) to the flask.

-

-

Chlorination Reaction:

-

Stir the mixture vigorously at room temperature.

-

Gently heat the reaction mixture to 80°C using an oil bath and a reflux condenser.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

-

-

Work-up Procedure:

-

Once the reaction is complete, cool the flask to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure. This will result in a semi-solid residue containing the crude product and triphenylphosphine oxide.

-

Add dichloromethane (DCM, 100 mL) to the residue and stir to dissolve.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[6]

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column (dry loading is recommended).

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-allopyranose, typically as a white solid or clear syrup.

-

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose |

| Molecular Formula | C₁₄H₁₉ClO₉ |

| Molecular Weight | 366.75 g/mol |

| Reaction Temperature | 80°C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-75% |

| Expected Stereoisomer | D-allo configuration (due to Sₙ2 inversion) |

| Purification Method | Flash Column Chromatography (Silica Gel) |

| Appearance | White solid or colorless syrup |

Experimental Workflow Visualization

Caption: Overall experimental workflow from starting material to pure product.

Troubleshooting and Scientific Insights

-

Low Yield: Often caused by moisture. Ensure all glassware is oven-dried and reagents, especially the solvent and starting sugar, are anhydrous. The azeotropic drying with toluene is a critical step.

-

Incomplete Reaction: If the starting material persists after 24 hours, a small additional portion of PPh₃ can be added. However, ensure the initial stoichiometry is correct.

-

Difficult Purification: The primary byproduct is triphenylphosphine oxide, which can sometimes co-elute with the product. A non-polar solvent wash (e.g., with diethyl ether, in which the oxide is poorly soluble) of the crude residue before chromatography can help remove a significant portion of it.

-

Note on Stereochemistry: Achieving the D-gluco configuration (retention at C-3) is a significant synthetic challenge and cannot be accomplished with this method. It would require a more complex, multi-step pathway, such as a double Sₙ2 inversion (e.g., displacement with a participating neighboring group) or an oxidation-reduction sequence. The protocol described herein is for the thermodynamically and mechanistically favored D-allo product.

Safety Precautions

-

Carbon tetrachloride (CCl₄) is highly toxic, a suspected carcinogen, and harmful to the ozone layer. All operations involving CCl₄ must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

-

Handle all solvents and reagents in a well-ventilated area.

References

- St-Gelais, J. et al. (2021).Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. This source, while focused on a fluoro-analog, provides context for syntheses of similar halogenated sugars. [Source: ResearchGate, URL not directly provided but discoverable]

- CymitQuimica.3-Chloro-3-deoxy-D-glucose Product Page. Provides chemical properties and context for the unacetylated parent sugar. [Source: CymitQuimica, URL: https://www.cymitquimica.com/3-chloro-3-deoxy-d-glucose]

- BenchChem.Technical Support Center: Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose. Describes general chlorination strategies for sugars, such as the use of methanesulfonyl chloride. [Source: BenchChem, URL: https://www.benchchem.com/technical-support-center/synthesis-of-6-chloro-6-deoxy-alpha-d-glucopyranose]

- ACS Publications.Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Discusses advanced methods for selective chlorination of sugar alcohols. [Source: Organic Letters, ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01991]

- Biosynth.3-Chloro-3-deoxy-D-glucose Product Page. Outlines the properties and research applications of the parent compound. [Source: Biosynth, URL: https://www.biosynth.com/p/MC04677/22933-89-7/3-chloro-3-deoxy-d-glucose]

- Gentaur.3-Chloro-3-deoxy-D-glucose Product Page. Mentions its use as a biochemical reagent in glycobiology research. [Source: Gentaur, URL: https://www.gentaur.com/3-chloro-3-deoxy-d-glucose-22933-89-7]

- European Patent Office.Process for the chlorination of sugars - EP 0364100 B1. Details industrial processes for chlorinating sugars using reagents like thionyl chloride. [Source: European Patent Office, URL: https://data.epo.org/publication-server/document?

- Google Patents.WO2013056128A1 - Chlorination of carbohydrates and carbohydrate derivatives. Describes various methods and solvent systems for the chlorination of carbohydrates. [Source: Google Patents, URL: https://patents.google.

- MedChemExpress.3-Chloro-3-deoxy-D-glucose Product Page. Highlights the role of such compounds in biochemical research. [Source: MedChemExpress, URL: https://www.medchemexpress.com/3-chloro-3-deoxy-d-glucose.html]

- Teledyne Labs.Strategies to Purify Carbohydrate-Based Compounds. Provides practical guidance on the purification of protected and unprotected sugars using flash chromatography. [Source: Teledyne Labs, URL: https://www.teledyneisc.

- Sigma-Aldrich.1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose Product Page. Details the properties of a related acetylated glucose derivative. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/390879]

Sources

Purification of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose: Principles and Protocols

An Application Guide for Drug Development Professionals and Researchers

Abstract: This document provides a comprehensive guide to the purification of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose, a key intermediate in glycobiology and synthetic carbohydrate chemistry.[1][2] The purity of this compound is paramount for its successful application in the synthesis of complex carbohydrates and glycoconjugates. This guide details three primary purification methodologies: recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each section elucidates the underlying scientific principles, provides step-by-step protocols, and offers expert insights to overcome common challenges, ensuring the attainment of high-purity material for research and development.

Strategic Overview of Purification

The synthesis of this compound typically results in a crude product containing a mixture of impurities. These can include unreacted starting materials, residual reagents (e.g., acetylating or chlorinating agents), and structurally related byproducts such as anomers or incompletely acetylated species. The choice of purification strategy is dictated by the physicochemical properties of the target molecule and the nature of the impurities.

Key Properties of the Target Compound:

-

Structure: A fully acetylated, chlorinated monosaccharide. The acetyl groups increase its lipophilicity compared to the parent sugar.[3]

-

Polarity: Moderately polar, soluble in a range of organic solvents like chloroform, dichloromethane, and ethyl acetate. Its polarity is significantly lower than unacetylated sugars but higher than non-polar lipids.

-

Crystallinity: Acetylated sugars are often crystalline solids, making recrystallization a viable and highly effective purification method.[4][5]

A multi-step purification approach is often optimal, beginning with a bulk method like recrystallization to remove major impurities, followed by a high-resolution chromatographic technique to eliminate trace contaminants and closely related isomers.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for purifying crystalline organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.

Causality of Solvent Selection: The per-acetylated nature of the target molecule makes it suitable for recrystallization from moderately polar solvents. A common and effective choice is a binary system, such as ethanol-water or ethanol-ether, which allows for fine-tuning of the solvent polarity to achieve optimal crystallization.[4]

Protocol: Recrystallization from Ethanol-Ether

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for 5-10 minutes to adsorb colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Induce Crystallization: To the warm, clear filtrate, add diethyl ether dropwise until the solution becomes slightly turbid. The onset of turbidity indicates that the solution is saturated.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (0-4°C) for several hours to complete the crystallization process.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.

Data Presentation: Recrystallization Parameters

| Parameter | Value/Observation | Rationale |

| Solvent System | Ethanol / Diethyl Ether | Ethanol dissolves the compound, while ether acts as an anti-solvent to induce crystallization.[4] |

| Typical Yield | 60-80% | Dependent on the purity of the crude material and careful execution of the protocol. |

| Achievable Purity | >95% (by HPLC) | Highly effective at removing dissimilar impurities. |

| Melting Point | Sharp, defined range | A sharp melting point is a good indicator of high purity. |

Visualization: Recrystallization Workflow

Caption: Workflow for the purification of the target compound by recrystallization.

Method 2: Silica Gel Column Chromatography

For separating mixtures of compounds with similar polarities, silica gel column chromatography is the method of choice. It is an adsorption chromatography technique where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent. Compounds in the mixture travel down the column at different rates based on their affinity for the silica gel, leading to separation.

Causality of Eluent Selection: The target compound, being moderately polar, will adhere to the silica gel. An eluent system of appropriate polarity is required to move it down the column. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is typically effective. The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Protocol: Flash Column Chromatography

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various ratios of petroleum ether:ethyl acetate (e.g., 4:1, 3:1, 2:1) to find the eluent system that gives an Rf value of ~0.3 for the product spot.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 4:1 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent if necessary to speed up the elution of the target compound.

-

Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing the spots under UV light (if applicable) or by staining (e.g., with potassium permanganate).

-

Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Column Chromatography Parameters

| Parameter | Value/Observation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for effective separation of moderately polar compounds. |

| Mobile Phase | Petroleum Ether : Ethyl Acetate | A common, effective eluent system for acetylated carbohydrates.[4] The ratio is adjusted based on TLC. |

| Target Rf | ~0.3 | Provides optimal separation and a reasonable elution time. |

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for real-time tracking of the separation and identification of pure fractions. |

Visualization: Column Chromatography Workflow

Caption: Workflow for purification by silica gel column chromatography.

Method 3: Preparative HPLC for High-Resolution Polishing

High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for the final purification step to remove trace impurities or for separating isomers.[6][7] For per-acetylated carbohydrates, reversed-phase HPLC is often highly effective.[8][9] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water).

Causality of Method Selection: The increased lipophilicity from the acetyl groups allows the target molecule to interact strongly with the C18 stationary phase. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. A Refractive Index (RI) detector is commonly used for carbohydrates as they lack a strong UV chromophore.[7][10]

Protocol: Reversed-Phase Preparative HPLC

-

Method Development: Develop an analytical method first on an analytical HPLC system to determine the optimal mobile phase gradient and retention time. A gradient of acetonitrile in water is a good starting point.

-

Sample Preparation: Dissolve the partially purified product from recrystallization or column chromatography in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

System Setup: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions.

-

Injection and Separation: Inject the sample onto the column. Run the preparative gradient method, scaling the flow rate appropriately for the larger column diameter.

-

Fraction Collection: Use an automated fraction collector triggered by the detector signal (e.g., RI) to collect the peak corresponding to the pure product.

-

Post-Processing: Combine the fractions containing the pure compound. The solvent can be removed by lyophilization (freeze-drying) or careful rotary evaporation to yield the final, highly pure product.

Data Presentation: HPLC Parameters

| Parameter | Value/Observation | Rationale |

| Mode | Reversed-Phase | Effective for moderately lipophilic compounds like acetylated sugars.[8] |

| Column | C18, 5-10 µm particle size | Standard non-polar stationary phase for reversed-phase HPLC. |

| Mobile Phase | Acetonitrile / Water (Gradient) | Provides good separation and is compatible with RI detection.[11] |

| Detector | Refractive Index (RI) | Universal detector for compounds without a UV chromophore.[10] |

| Achievable Purity | >99% | HPLC provides the highest resolution for removing trace and isomeric impurities.[12] |

Visualization: HPLC Purification Workflow

Caption: Workflow for the final polishing of the target compound using preparative HPLC.

Purity Assessment

Post-purification, the identity and purity of this compound must be confirmed. A combination of the following methods provides a comprehensive validation:

-

Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.

-

High-Performance Liquid Chromatography (HPLC): A single, sharp peak on an analytical column confirms purity.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound is a critical step for its use in further synthetic applications. The choice of method depends on the initial purity of the crude material and the required final purity. A logical workflow involves an initial bulk purification by recrystallization to remove major impurities, followed by silica gel chromatography to separate compounds of differing polarity. For the highest purity requirements, preparative HPLC serves as an excellent final polishing step. By understanding the principles behind each technique, researchers can effectively isolate this valuable building block with the high degree of purity necessary for advancing drug development and glycobiology research.

References

-

Bystrický, S., Medovarská, I., & Machová, E. (2011). Separation of Different Types of Monosaccharides by Polyacrylamide Column Chromatography. Zeitschrift für Naturforschung B, 66(3), 295–298. Available at: [Link]

- Hough, L., & Richardson, A. C. (1980). Process for the preparation of chlorodeoxysugars. Google Patents, EP0015757B1.

-

Ra-son, R., & Gray, G. R. (1982). Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives. Journal of Chromatography A, 234(1), 187-201. Available at: [Link]

-

Mason, R., & Kosyakov, D. (n.d.). Mono-, di- & oligosaccharides in plants. MASONACO. Available at: [Link]

-

ResearchGate. (n.d.). Chromatogram of the total ion current of the acetylated monosaccharide and disaccharide standards. Available at: [Link]

-

Laughlin, S. T., et al. (2014). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology, 9(4), 1009-1016. Available at: [Link]

-

Pralle, T., et al. (2024). In pursuit of larger lipophilicity enhancement: an investigation of sugar deoxychlorination. Organic & Biomolecular Chemistry. Available at: [Link]

- Tate & Lyle. (2011). Method for purification of chlorinated sucrose derivatives by solvent extraction. Google Patents, CN102124017A.

-

Horton, D. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. Available at: [Link]

- Isbell, H. S. (1940). Fully acetylated sugar acid chlorides and process for their production. Google Patents, US2198628A.

-

Isbell, H. S., & Frush, H. L. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards, 27(5), 413. Available at: [Link]

-

Geissner, A., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6523–6533. Available at: [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2022). Comprehensive Analysis of Complicated Chlorination Products in Sucralose Production. Available at: [Link]

-

Chang, M.-J., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1456–1468. Available at: [Link]

-

Lemieux, R. U., & Fraser-Reid, B. (1964). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE. Canadian Journal of Chemistry, 42(3), 532-538. Available at: [Link]

-

PubChem. (n.d.). alpha-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate). Available at: [Link]

-

St-Gelais, J., et al. (2021). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Request PDF. Available at: [Link]

- Schuber, F. J., & Schmidt, R. R. (1996). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. Google Patents, DE19534366C2.

-

Li, Y., et al. (2024). Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. Foods, 13(10), 1492. Available at: [Link]

-

Tadesse, B. T., & Gasmalla, M. A. A. (2014). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Food Control, 41, 148-154. Available at: [Link]

-

Nojiri, S., et al. (2000). Determination of Sucralose in Foods by HPLC Using Pre-column Derivatization. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 41(5), 316-321. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In pursuit of larger lipophilicity enhancement: an investigation of sugar deoxychlorination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00037H [pubs.rsc.org]

- 4. EP0015757B1 - Process for the preparation of chlorodeoxysugars - Google Patents [patents.google.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MASONACO - Mono-, di- & oligosaccharides in plants [masonaco.org]

- 9. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b- D -glucopyranose = 98 HPLC 10034-20-5 [sigmaaldrich.com]

Troubleshooting & Optimization

Introduction: The Challenge and Opportunity of 3-Chloro-3-Deoxy Donors

An in-depth guide to navigating the complexities of glycosylation reactions utilizing 3-chloro-3-deoxy donors. This technical support center provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance reaction efficiency and yield.

Glycosylation is a cornerstone of carbohydrate chemistry, essential for synthesizing complex oligosaccharides and glycoconjugates that play vital roles in biology.[1] The use of 3-chloro-3-deoxy glycosyl donors presents a unique set of challenges and opportunities. The absence of a participating group at the C2 position and the electronic influence of the C3-chloro substituent significantly impact the reactivity and stereochemical outcome of the glycosylation reaction.[2][3] This guide, designed for researchers and drug development professionals, provides expert-driven insights to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during glycosylation with 3-chloro-3-deoxy donors in a practical question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows no consumption of the starting materials (donor and acceptor) on TLC. What is the likely cause?

A1: This typically points to a failure in the activation of the glycosyl donor. Several factors could be at play:

-

Inactive Promoter/Activator: The Lewis acid or promoter may have degraded due to improper storage or handling. For instance, triflic acid (TfOH) or TMSOTf are highly hygroscopic. Always use a fresh or properly stored batch.

-

Insufficient Activation Temperature: The activation of the glycosyl donor is a temperature-dependent process.[4][5] If the reaction temperature is too low, the rate of activation may be negligible. Consider a controlled, gradual warming of the reaction mixture from a low starting temperature (e.g., -78 °C) to facilitate activation without promoting side reactions.[6]

-

Inappropriate Donor/Activator Pairing: The chosen activator may not be potent enough for your specific 3-chloro-3-deoxy donor. Donor reactivity is influenced by other protecting groups on the carbohydrate scaffold.[6][7] "Disarming" electron-withdrawing groups elsewhere on the donor may require a stronger Lewis acid for efficient activation.

Q2: My starting materials are consumed, but the yield of the desired glycoside is very low, with a significant amount of baseline material or unidentifiable spots on TLC.

A2: This scenario suggests that while activation is occurring, the desired nucleophilic attack by the acceptor is inefficient, leading to donor decomposition or other side reactions.

-

Presence of Moisture: Anhydrous conditions are critical for glycosylation.[6] Trace amounts of water can hydrolyze the activated donor or the promoter, leading to failed reactions. Ensure all glassware is rigorously flame-dried, solvents are anhydrous, and reactions are run under a strictly inert atmosphere (Argon or Nitrogen). The use of freshly activated molecular sieves (3Å or 4Å) is essential.[6]

-

Unreactive Acceptor: The nucleophilicity of the glycosyl acceptor is paramount. Sterically hindered hydroxyl groups (e.g., secondary alcohols in a constrained environment) can be poor nucleophiles, leading to slow coupling.[8] If the acceptor is the issue, you may need to increase the excess of the donor, increase the reaction temperature after the initial activation step, or consider a different protecting group strategy to enhance acceptor nucleophilicity.

-

Incorrect Stoichiometry: While a slight excess of the donor (typically 1.2-1.5 equivalents) is common to drive the reaction, a vast excess is not always better and can complicate purification.[6] Ensure accurate measurement of your starting materials.

Problem Area 2: Poor Stereoselectivity

Q3: My reaction yields a mixture of α and β anomers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity with 3-deoxy donors is challenging due to the lack of a C2-participating group that would otherwise direct the incoming nucleophile. The reaction outcome is governed by a delicate balance between SN1 and SN2 pathways, which can be influenced by several factors.[2][9]

-

Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role.

-

Non-coordinating solvents like dichloromethane (DCM) or toluene tend to favor SN1-like pathways by stabilizing the oxocarbenium ion intermediate, which can lead to mixtures or favor the thermodynamically more stable anomer (often the α-glycoside due to the anomeric effect).

-

Coordinating solvents like acetonitrile (EtCN) or diethyl ether (Et₂O) can participate in the reaction, often leading to SN2-like displacement of a solvent-derived anomeric intermediate. This can sometimes be exploited to favor the formation of the β-anomer (1,2-trans).[10]

-

-

Temperature Control: Reaction temperature directly influences the reaction pathway. Lower temperatures (e.g., -78 °C) generally favor SN2-type reactions, which can enhance selectivity by minimizing the lifetime of a discrete oxocarbenium ion.[5] A systematic study of the coupling temperature is highly recommended.[9]

-

Protecting Groups: Remote protecting groups on the donor can exert electronic and steric influences that affect the trajectory of the incoming acceptor, thereby modulating stereoselectivity.[8][11]

Troubleshooting Workflow for Glycosylation Reactions

Caption: The general mechanism of a promoted glycosylation reaction.

Q2: How does the C3-chloro group influence the reaction compared to a standard 3-deoxy donor?

A2: The electron-withdrawing nature of the chlorine atom at C3 has a "disarming" effect. It destabilizes the developing positive charge of the oxocarbenium ion intermediate. This generally makes 3-chloro-3-deoxy donors less reactive than their 3-deoxy counterparts, often requiring stronger activation conditions (more potent Lewis acid or higher temperatures) to achieve comparable reaction rates.

Q3: Can I use "pre-activation" methods with these donors?

A3: Yes, pre-activation can be a powerful strategy. This involves activating the donor at a low temperature in the absence of the acceptor for a short period before the acceptor is added. [3]This allows for the clean formation of the active intermediate. However, it requires careful optimization, as these intermediates can be unstable and decompose if allowed to stand for too long before the acceptor is introduced. [6]Monitoring the pre-activation step by TLC can be beneficial.

Protocols and Data

General Experimental Protocol for Glycosylation

This protocol provides a general starting point and should be optimized for specific substrates.

-

Preparation:

-

Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under a high vacuum.

-

Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).

-

-

Reagent Addition:

-

Add the glycosyl acceptor (1.0 eq) and the 3-chloro-3-deoxy glycosyl donor (1.2-1.5 eq) to the flask.

-

Dissolve the solids in an anhydrous solvent (e.g., DCM) to a concentration of approximately 0.05–0.1 M.

-

-

Cooling:

-

Cool the stirred mixture to the desired starting temperature (e.g., -78 °C, using a dry ice/acetone bath).

-

-

Activation:

-

Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 eq for catalytic activation, or stoichiometric amounts for other promoters) dropwise via syringe.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

The reaction may be slowly allowed to warm to a higher temperature (e.g., -40 °C or 0 °C) if no progress is observed at the initial low temperature.

-

-

Quenching:

-

Once the reaction is complete (or has stalled), quench it by adding a suitable reagent. For acid-catalyzed reactions, this is typically a hindered base like 2,6-lutidine or triethylamine, followed by dilution with DCM. [6]7. Workup and Purification:

-

Filter the reaction mixture to remove molecular sieves, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

-

Table 1: Troubleshooting Summary

| Observed Issue | Potential Cause | Recommended Action | Relevant Citations |

| No Reaction | Inactive promoter; Insufficient temperature | Use fresh promoter; Gradually warm the reaction from -78 °C. | [4][5] |

| Low Yield / Decomposition | Moisture; Unreactive acceptor | Use strict anhydrous technique; Increase donor excess or temperature. | [6][8] |

| Poor Stereoselectivity | Suboptimal solvent or temperature | Screen non-coordinating (DCM) vs. coordinating (EtCN) solvents; Run at lower temperatures. | [9][10] |

| Glycal Formation | Conditions too harsh/basic | Use a milder promoter or lower the reaction temperature. | [12][13] |

References

- Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate.

- Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermedi

- Common side reactions of the glycosyl donor in chemical glycosyl

- Recent Advances in Stereoselective Chemical O-Glycosyl

- Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. Benchchem.

- Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.

- Activation of thioglycosides under mild alkyl

- Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.

- Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PubMed Central.

- Parametric Analysis of Donor Activation for Glycosylation Reactions. Freie Universität Berlin.

- Recent Advances in Stereoselective Chemical O-Glycosyl

- Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation.

- Pre-activation Based Stereoselective Glycosylations.

- Unraveling the Mechanism of Stereospecific Self-promoted N-Glycosyl

- Chemical glycosyl

- A) Activation Scheme for glycosyl donor 1 and the corresponding...

- Halogen-bond-assisted radical activation of glycosyl donors enables mild and stereoconvergent 1,2-cis-glycosylation.

- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy.

- Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.

- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy.

- Self‐promoted glycosylation of donors 1–3α with amino acid derivatives...

Sources

- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 2. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 12. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Improving Stereoselectivity in 3-Chloro-3-deoxy-glucopyranose Reactions

Welcome to the technical support center for stereoselective synthesis involving 3-chloro-3-deoxy-glucopyranose. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and face the common, yet critical, challenge of controlling stereochemical outcomes.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind experimental choices, offering field-proven insights to overcome stereoselectivity issues in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding stereocontrol in reactions of 3-chloro-3-deoxy-glucopyranose.

Q1: What are the primary factors that dictate the stereochemical outcome of glycosylation reactions with 3-chloro-3-deoxy-glucopyranose donors?

A1: The stereoselectivity of glycosylation is a multifactorial problem.[1][2] For this specific substrate, the key factors you must control are:

-

The C2-Protecting Group: This is the most dominant factor. It determines whether the reaction proceeds via "neighboring group participation," which strongly directs the stereochemical outcome.[3]

-

Solvent Choice: Solvents can stabilize or destabilize key reactive intermediates, directly influencing the α/β product ratio, especially when neighboring group participation is absent.[4][5][6][7]

-

Catalyst/Promoter System: The Lewis acidity and nature of the promoter can affect the reaction mechanism and transition state energies.[1]

-

Temperature: Temperature can shift the balance between kinetically and thermodynamically favored products.[4][6] Generally, lower temperatures favor the kinetic product (often the β-anomer), while higher temperatures can lead to the more thermodynamically stable α-anomer.[4][6]

-

Leaving Group at the Anomeric Center: The nature of the leaving group (e.g., trichloroacetimidate, halide, thioether) influences the reactivity of the donor and the conditions required for activation.

Q2: How does the C2-protecting group exert such strong control over the anomeric (α/β) selectivity?

A2: The C2-protecting group's role is best understood by classifying it as either "participating" or "non-participating."

-

Participating Groups: Acyl-type groups like acetyl (Ac) or benzoyl (Bz) can actively participate in the reaction.[3][8] Upon departure of the anomeric leaving group, the carbonyl oxygen of the C2-ester attacks the transient oxocarbenium ion to form a stable, cyclic dioxolenium intermediate. This intermediate effectively blocks the α-face of the pyranose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite (β) face, leading predominantly to the 1,2-trans-glycoside (the β-anomer in the gluco-series).[3][8][9]

-

Non-Participating Groups: Ether-type groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) lack a nucleophilic atom positioned to form a cyclic intermediate.[3] Without this participation, a planar oxocarbenium ion intermediate is formed. The acceptor can then attack from either the α- or β-face, and the product ratio is determined by other factors like the anomeric effect, solvent, and temperature.[3][4]

Q3: What is the electronic effect of the C3-chloro substituent on the reactivity of the pyranose ring?

A3: The chlorine atom at the C3 position has a significant electron-withdrawing inductive effect. This effect deactivates the pyranose ring, making the glycosyl donor less reactive (a "disarmed" donor) compared to a non-chlorinated analogue.[10] This reduced reactivity means that more forcing conditions (stronger promoters, higher temperatures) may be necessary to achieve glycosylation, which can, in turn, impact selectivity. Furthermore, the C3-substituent influences the overall ring conformation, which can affect the accessibility of the anomeric center.[11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured troubleshooting for specific, complex experimental problems.

Guide 1: Poor Anomeric (α/β) Selectivity in Glycosylation Reactions

Symptom: My glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers, or is favoring the undesired anomer.

This is a classic problem that can almost always be solved by systematically evaluating the C2-protecting group and solvent system.

Use the following decision tree to diagnose the root cause of poor anomeric selectivity.

Caption: Competing Sₙ2 substitution and E2 elimination pathways at C3.

Part 3: Validated Experimental Protocols

Protocol A: α-Selective Glycosylation using a Non-Participating Group

This protocol is designed to maximize the formation of the 1,2-cis (α) glycosidic bond.

-

Donor Preparation: Ensure your 3-chloro-3-deoxy-glucopyranosyl donor is protected with a benzyl (Bn) group at the C2 position . A common donor is the corresponding trichloroacetimidate.

-

Reaction Setup:

-

To a flame-dried, argon-purged flask, add the glycosyl acceptor (1.0 equiv) and the C2-O-Bn protected 3-chloro-3-deoxy-glucopyranosyl donor (1.2 equiv).

-

Add activated 4Å molecular sieves.

-

Dissolve the components in a mixture of Dichloromethane (DCM) and Diethyl Ether (Et₂O) (e.g., 1:3 v/v). A higher ratio of ether generally favors α-selectivity. [6]3. Initiation: Cool the reaction mixture to -40 °C.

-

-

Catalysis: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Quenching: Quench the reaction with triethylamine (Et₃N).

-

Workup & Purification: Filter the mixture, concentrate the filtrate, and purify the residue by silica gel chromatography to isolate the α- and β-glycosides and determine the ratio.

Protocol B: Stereospecific Sₙ2 Displacement of the C3-Chloride with Azide

This protocol details a reliable method for inverting the stereochemistry at C3 via an Sₙ2 reaction.

-

Substrate: Start with a fully protected 3-chloro-3-deoxy-glucopyranose derivative. Protecting groups should be stable to the reaction conditions (e.g., benzyl ethers).

-

Reaction Setup:

-

In a round-bottom flask, dissolve the substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) .

-

Add sodium azide (NaN₃) (3.0 to 5.0 equiv).

-

-

Reaction Conditions: Heat the mixture to 80-100 °C. The higher temperature is often necessary to overcome the steric hindrance at C3.

-

Monitoring: Monitor the disappearance of the starting material by TLC. Reactions may require several hours to 24 hours for full conversion.

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel chromatography to yield the 3-azido-3-deoxy-allopyranose derivative (note the stereochemical inversion from gluco to allo configuration).

References

- Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research and Engineering.

- Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.

-

Kartha, K. P. R., & Field, R. A. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]

-

Ye, X.-S., & Guo, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(11), 8243–8274. [Link]

-

Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. ResearchGate. [Link]

-

Ghosh, R., & Lahiri, S. (2022). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 18, 368–397. [Link]

-

Approaches to stereoselective 1,1'-glycosylation. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

Controlling the stereoselectivity of glycosylation via solvent effects. (2016). ResearchGate. [Link]

-

G. J. P. H. Boons, et al. (2020). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(4), 1465-1472. [Link]

-

Christensen, A. S., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 7(6), 1046–1055. [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2020). MDPI. [Link]

-

Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. (2023). ACS Publications. [Link]

-

The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2022). Beilstein Journals. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). ResearchGate. [Link]

-

Sₙ2 Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Sₙ2 reaction. (n.d.). Wikipedia. [Link]

-

Rönnols, J., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Lund University Research Portal. [Link]

-

The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. (2021). Journal of the American Chemical Society. [Link]

-

Rönnols, J., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry, 12(40), 8031-8035. [Link]

-

Sₙ2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

-

Nucleophilic Substitution (Sₙ2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (2018). Chemistry – A European Journal. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). Semantic Scholar. [Link]

-

Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus Chimie. [Link]

-

The Sₙ2 Reaction. (2024). Chemistry LibreTexts. [Link]

-

Plazinski, W. (2016). Pyranose ring conformations in mono- and oligosaccharides: a combined MD and DFT approach. Semantic Scholar. [Link]

-

Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (2019). Nature Communications. [Link]

-

Structural basis for substrate binding and regioselective oxidation of monosaccharides at C3 by pyranose 2-oxidase. (2005). Journal of Biological Chemistry. [Link]

-

Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]

-

Recent Developments in Stereoselective Chemical Glycosylation. (2018). ACS Catalysis. [Link]

-

Plazinski, W. (2015). Kinetic characteristics of conformational changes in the hexopyranose rings. Carbohydrate Research, 417, 66-73. [Link]

-

Stereoselective Glycosylations. (2022). UCD Research Repository. [Link]

-